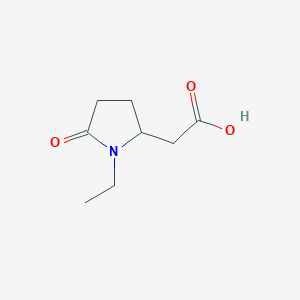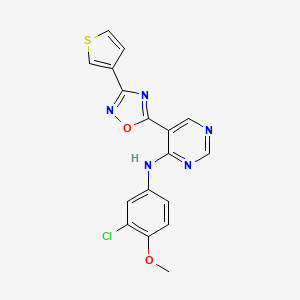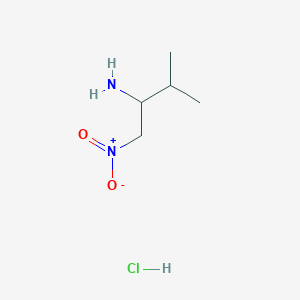
N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide, also known as AMPI, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions for research.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide involves the reaction of 4-acetylphenyl isothiocyanate with 1-methyl-5-phenyl-1H-imidazole-2-thiol, followed by acetylation of the resulting product.
Starting Materials
4-acetylphenyl isothiocyanate, 1-methyl-5-phenyl-1H-imidazole-2-thiol, Acetic anhydride, Pyridine, Chloroform, Sodium bicarbonate, Wate
Reaction
Step 1: Dissolve 4-acetylphenyl isothiocyanate (1.0 g, 5.2 mmol) in chloroform (20 mL) and add 1-methyl-5-phenyl-1H-imidazole-2-thiol (1.5 g, 7.8 mmol). Stir the mixture at room temperature for 24 hours., Step 2: Filter the reaction mixture and wash the solid with chloroform. Dry the solid under vacuum to obtain the product N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide (2.0 g, 85%)., Step 3: Dissolve the product (2.0 g, 6.5 mmol) in acetic anhydride (20 mL) and add pyridine (2 mL). Stir the mixture at room temperature for 24 hours., Step 4: Pour the reaction mixture into water (100 mL) and stir. Add sodium bicarbonate until the pH is basic. Extract the organic layer with chloroform (3 x 50 mL). Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide (1.5 g, 75%).
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide involves its ability to interact with specific proteins and enzymes in cells. N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide can induce changes in gene expression that can lead to various cellular effects, including apoptosis and differentiation.
Biochemische Und Physiologische Effekte
N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. In addition, N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to have neuroprotective effects and to enhance memory and learning in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide in lab experiments is its ability to selectively target specific proteins and enzymes, which can lead to more precise and targeted effects. However, one limitation of using N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide is its potential toxicity and side effects, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide, including the development of more potent and selective HDAC inhibitors, the investigation of its potential applications in other disease areas, and the exploration of its use in combination with other drugs or therapies. In addition, further studies are needed to fully understand the mechanism of action of N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide and its potential effects on various cellular processes.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been studied for its potential applications in various scientific research areas, including cancer research, neurobiology, and infectious diseases. In cancer research, N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurobiology, N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been studied for its potential neuroprotective effects and its ability to enhance memory and learning. In infectious diseases, N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide has been shown to have antimicrobial activity against various pathogens.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-14(24)15-8-10-17(11-9-15)22-19(25)13-26-20-21-12-18(23(20)2)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOUCKVOFYWNPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-((1-methyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2458055.png)


![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-chlorophenyl)-4-pyrimidinol](/img/structure/B2458062.png)
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2458065.png)


![(1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2458068.png)

![2-(4-chlorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2458070.png)

